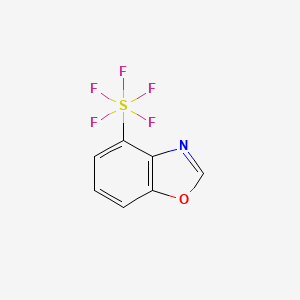
4-(Pentafluorosulfanyl)benzooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentafluorosulfanyl)benzooxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a pentafluorosulfanyl group. The benzoxazole scaffold is known for its diverse biological activities and is widely used in medicinal chemistry. The addition of the pentafluorosulfanyl group enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzooxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a catalyst. One common method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the use of magnetic solid acid nanocatalysts, which offer high yields and can be easily separated and reused .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pentafluorosulfanyl)benzooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other functional groups.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Aplicaciones Científicas De Investigación
4-(Pentafluorosulfanyl)benzooxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-(Pentafluorosulfanyl)benzooxazole involves its interaction with specific molecular targets. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the pentafluorosulfanyl group can enhance these interactions through its electron-withdrawing properties . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Benzoxazole: The parent compound without the pentafluorosulfanyl group.
4-(Trifluoromethyl)benzooxazole: A similar compound with a trifluoromethyl group instead of a pentafluorosulfanyl group.
2-(Pentafluorosulfanyl)benzooxazole: A positional isomer with the pentafluorosulfanyl group at a different position on the benzoxazole ring.
Uniqueness: 4-(Pentafluorosulfanyl)benzooxazole is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and material science .
Propiedades
Fórmula molecular |
C7H4F5NOS |
|---|---|
Peso molecular |
245.17 g/mol |
Nombre IUPAC |
1,3-benzoxazol-4-yl(pentafluoro)-λ6-sulfane |
InChI |
InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)6-3-1-2-5-7(6)13-4-14-5/h1-4H |
Clave InChI |
QCRNUTSTAUVTDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(F)(F)(F)(F)F)N=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)


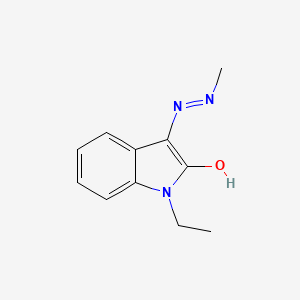

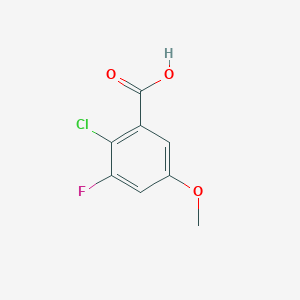
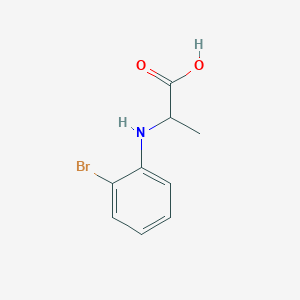
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)

![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
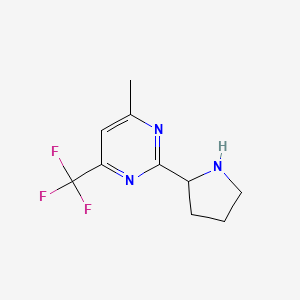
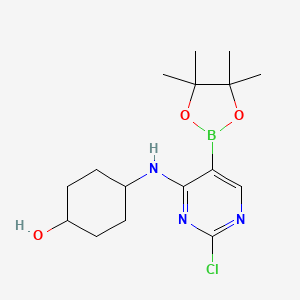

![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)
